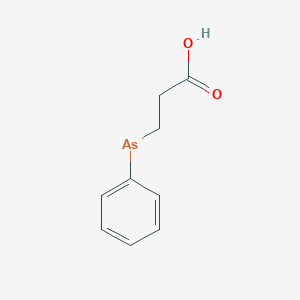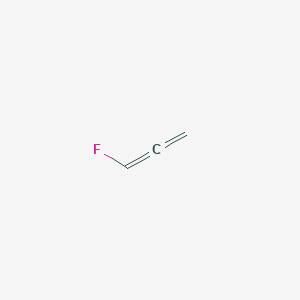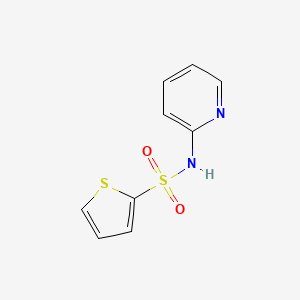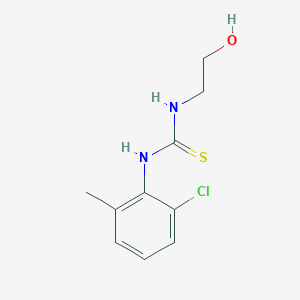
(Ethene-1,1-diyl)bis(triethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethene-1,1-diyl)bis(triethylstannane) is an organotin compound that features two triethylstannane groups attached to a central ethene-1,1-diyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Ethene-1,1-diyl)bis(triethylstannane) can be synthesized through the reaction of ethene-1,1-diyl with triethylstannane under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where ethene-1,1-diyl is reacted with triethylstannane in the presence of a palladium catalyst and a suitable base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of (ethene-1,1-diyl)bis(triethylstannane) may involve large-scale palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethene-1,1-diyl)bis(triethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannane groups to their corresponding stannyl hydrides.
Substitution: The triethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used to substitute the triethylstannane groups.
Major Products
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Stannyl hydrides.
Substitution: Compounds with new functional groups replacing the triethylstannane groups.
Applications De Recherche Scientifique
(Ethene-1,1-diyl)bis(triethylstannane) has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and mechanical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism by which (ethene-1,1-diyl)bis(triethylstannane) exerts its effects involves the formation and cleavage of carbon-tin bonds. The compound can act as a source of triethylstannyl groups, which can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the interaction of the triethylstannyl groups with other reactants or catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Ethene-1,2-diyl)bis(triethylstannane): Similar structure but with a different arrangement of the ethene moiety.
(Ethane-1,2-diyl)bis(triethylstannane): Features an ethane moiety instead of ethene.
(Propane-1,3-diyl)bis(triethylstannane): Contains a propane moiety with triethylstannane groups at the 1 and 3 positions.
Uniqueness
(Ethene-1,1-diyl)bis(triethylstannane) is unique due to its specific arrangement of the ethene-1,1-diyl moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific applications in organic synthesis and materials science that may not be achievable with other similar compounds.
Propriétés
Numéro CAS |
52750-80-8 |
|---|---|
Formule moléculaire |
C14H32Sn2 |
Poids moléculaire |
437.8 g/mol |
Nom IUPAC |
triethyl(1-triethylstannylethenyl)stannane |
InChI |
InChI=1S/6C2H5.C2H2.2Sn/c7*1-2;;/h6*1H2,2H3;1H2;; |
Clé InChI |
FTZZMBUOJRMRLH-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)(CC)C(=C)[Sn](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)


![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)




![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)





